4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine
Description
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterobicyclic compound featuring an imidazole ring fused to a pyrimidine ring. Key substituents include a chlorine atom at position 4, methyl groups at positions 2 and 8, and a phenyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, as imidazo[1,5-a]pyrimidine derivatives are known for bioactivity modulation .
Properties
CAS No. |
88875-08-5 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)18-13(16-9)10(2)17-14(18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
AGJSBIFWRVMQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core with 4-Chloro and 2,6-Dimethyl Substitutions
A critical intermediate in the synthesis of 4-chloro-substituted imidazo[1,5-a]pyrimidines is 4-chloro-2,6-dimethylpyrimidine , which can be prepared via a two-step process starting from methyl acetoacetate and acetamidine hydrochloride:
Step 1: Formation of 4-hydroxy-2,6-dimethylpyrimidine
Methyl acetoacetate reacts with acetamidine hydrochloride in the presence of potassium hydroxide in methanol under reflux conditions. This reaction forms the pyrimidine ring via a condensation and cyclization process, yielding 4-hydroxy-2,6-dimethylpyrimidine as a crude product. The product is purified by ethyl acetate washing and drying.Step 2: Chlorination to 4-chloro-2,6-dimethylpyrimidine
The purified 4-hydroxy intermediate is refluxed with phosphorus oxychloride (POCl3) and triethylamine. This converts the hydroxyl group at the 4-position to a chloro substituent. The reaction mixture is then quenched in ice water, neutralized to weakly alkaline pH (8-9) with potassium hydroxide, and extracted with ethyl acetate. Drying and low-temperature vacuum distillation yield the 4-chloro-2,6-dimethylpyrimidine intermediate.
This method is characterized by high yield and relatively mild conditions, with careful temperature control during quenching to avoid decomposition. The overall reaction scheme is summarized below:
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Methyl acetoacetate + Acetamidine HCl, KOH, MeOH, reflux overnight | 4-hydroxy-2,6-dimethylpyrimidine | Purified by ethyl acetate washing |
| 2 | 4-hydroxy intermediate + POCl3 + Triethylamine, reflux overnight | 4-chloro-2,6-dimethylpyrimidine | Quenched in ice water, pH adjusted 8-9 |
This synthetic route is well-documented in patent literature and provides a reliable precursor for further functionalization toward the target imidazo[1,5-a]pyrimidine compound.
Construction of the Imidazo[1,5-a]pyrimidine Ring System
The imidazo[1,5-a]pyrimidine core is typically formed by cyclization reactions involving pyrimidine derivatives and appropriate nitrogen-containing reagents. Recent research highlights the use of Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) to efficiently construct imidazo[1,5-a]pyridine and related fused heterocycles.
- The method involves generating benzylic cations from benzylic alcohols under catalytic conditions, which then react with nitriles to form nitrilium ion intermediates.
- These intermediates undergo intramolecular cyclization with pyridine or pyrimidine rings, followed by rearomatization to yield the fused imidazo ring system.
- This approach tolerates various substituents, including halogens and methyl groups, and provides moderate to excellent yields (54–97%) depending on substrate sterics and electronics.
Although this method is demonstrated primarily for imidazo[1,5-a]pyridines, the mechanistic principles and catalytic conditions are adaptable for synthesizing imidazo[1,5-a]pyrimidines with phenyl and chloro substituents at defined positions.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The stepwise approach starting from methyl acetoacetate and acetamidine hydrochloride is advantageous due to the availability and low cost of starting materials and the relatively mild reaction conditions.
- The chlorination step requires careful temperature control during quenching to prevent decomposition of the volatile 4-chloro intermediate.
- The Ritter-type cyclization catalyzed by Bi(OTf)3 is a versatile and efficient method for constructing the fused imidazo ring, tolerating various substituents including chloro and methyl groups.
- Phenyl substitution at the 6-position can be achieved via well-established cross-coupling or nucleophilic aromatic substitution reactions, depending on the nature of the intermediates.
- Purification steps often involve silica gel chromatography and low-temperature vacuum drying to maintain product integrity.
This comprehensive synthesis strategy integrates classical pyrimidine chemistry with modern catalytic cyclization and substitution techniques, enabling the efficient preparation of 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-3-carboxylic acid, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Specifically, 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,5-a]pyrimidine, including 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine, exhibited selective cytotoxicity against tumor cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
A case study highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .
Lead Compound in Drug Design
Due to its diverse biological activities, 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine serves as a lead compound for the synthesis of novel pharmaceuticals. Medicinal chemists are investigating its structure to design analogs with enhanced potency and selectivity for specific targets.
Synthesis of Derivatives
The compound's structure allows for modifications that can lead to derivatives with improved pharmacological profiles. Researchers are exploring various substitution patterns to optimize efficacy and reduce toxicity. For example, modifications at the phenyl ring or the imidazo core have been shown to significantly affect biological activity .
-
Anticancer Activity :
- Study : Evaluated the effects of various imidazo[1,5-a]pyrimidines on cancer cell lines.
- Findings : Significant reduction in cell viability was observed at specific concentrations of 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine.
-
Antimicrobial Efficacy :
- Study : Investigated the antimicrobial properties against Staphylococcus aureus.
- Findings : Demonstrated notable inhibition of bacterial growth compared to control groups.
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a GABA receptor agonist, the compound binds to the GABA receptor, enhancing its activity and leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. Additionally, as a p38 mitogen-activated protein kinase inhibitor, the compound can interfere with the signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Azolo[1,5-a]pyrimidine Derivatives
The imidazo[1,5-a]pyrimidine core distinguishes this compound from pyrazolo[1,5-a]pyrimidines (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines in ) and triazolo[1,5-a]pyrimidines (e.g., triazolo[1,5-a]pyrimidines in ). Key differences include:
Key Observations :
- Ring System : The imidazo core (two nitrogens) has distinct electron distribution compared to pyrazolo (three nitrogens) or triazolo (four nitrogens) systems. This affects π-electron delocalization and stability .
- Substituent Effects: The 6-phenyl group in the target compound enhances steric bulk compared to smaller substituents (e.g., 2-(4-X-Ph) in ).
Electronic and Bonding Characteristics
| Bond Type | Average Length (Å) | Notes |
|---|---|---|
| N1–C2 (formally double) | 1.34 | Similar to single bonds in the core |
| C3A–N4 (single) | 1.37 | Comparable to N1–C2 |
| Cross-ring C3A–N8B | 1.47 | Longest bond, indicating weak conjugation |
The target compound’s cross-ring bonds (e.g., between imidazole and pyrimidine nitrogens) may exhibit similar elongation, reducing conjugation efficiency.
Biological Activity
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine (CAS No. 88875-08-5) is a compound belonging to the imidazo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is C14H12ClN3 with a molecular weight of 257.722 g/mol. Its structure includes a chloro group at the 4-position and methyl groups at the 2 and 8 positions on the imidazo ring, alongside a phenyl group at the 6-position.
| Property | Value |
|---|---|
| CAS Number | 88875-08-5 |
| Molecular Formula | C14H12ClN3 |
| Molecular Weight | 257.722 g/mol |
| Synonyms | Imidazo[1,5-a]pyrimidine derivative |
Biological Activity Overview
Research indicates that compounds within the imidazo[1,5-a]pyrimidine class exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of 4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine have been explored in several studies.
Antimicrobial Activity
A study highlighted the antimicrobial potential of related imidazo compounds against various bacterial strains. Although specific data for 4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is limited, similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Imidazo[1,5-a]pyrimidine derivative | Staphylococcus aureus | 0.0039 |
| Imidazo[1,5-a]pyrimidine derivative | Escherichia coli | 0.025 |
Antitumor Activity
Imidazo[1,5-a]pyrimidines have also been studied for their antitumor properties. For instance, certain derivatives have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a recent study involving modified imidazo compounds:
- Objective: Investigate the cytotoxic effects on cancer cell lines.
- Findings: The compound exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating promising antitumor activity.
The precise mechanism by which 4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may be linked to:
- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
